{1-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanol
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Overview
Description
{1-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanol is an organic compound belonging to the class of pyrrolopyridines. This compound is characterized by a pyrrolo[2,3-b]pyridine core structure with a methyl group at the 1-position and a methanol group at the 6-position. It has a molecular formula of C8H8N2O and a molecular weight of 148.16 g/mol .
Preparation Methods
The synthesis of {1-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanol typically involves cyclization reactions. One common method involves the cyclization of 2-bromo-5-iodopyridine, followed by substitution at the N-1 position with a tert-butylcarbonate group . Another method includes the use of 2-bromo-5-iodopyridine as a precursor, which undergoes base-mediated conversion to form the pyrrolopyridine core . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
{1-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the methanol group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride
Scientific Research Applications
{1-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying biological pathways and interactions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {1-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanol involves its interaction with specific molecular targets. It primarily targets FGFRs, inhibiting their activity and thereby disrupting downstream signaling pathways such as RAS–MEK–ERK, PLCγ, and PI3K–Akt . This inhibition can lead to reduced cell proliferation, migration, and angiogenesis, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
{1-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanol can be compared with other pyrrolopyridine derivatives, such as:
- 1H-pyrrolo[2,3-b]pyridine-6-carboxylate
- 6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine
- 1H-pyrrolo[2,3-b]pyridin-5-yl-methanol These compounds share a similar core structure but differ in their functional groups, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct properties and potential applications .
Properties
Molecular Formula |
C9H10N2O |
---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
(1-methylpyrrolo[2,3-b]pyridin-6-yl)methanol |
InChI |
InChI=1S/C9H10N2O/c1-11-5-4-7-2-3-8(6-12)10-9(7)11/h2-5,12H,6H2,1H3 |
InChI Key |
ZCYKXWQCQYPJAU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1N=C(C=C2)CO |
Origin of Product |
United States |
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